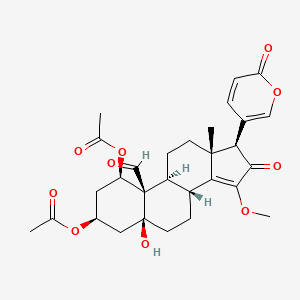
Abyssinol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abyssinol C is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It is part of a class of compounds known as isocoumarins, which are characterized by their fused benzene and lactone rings. This compound has garnered interest due to its potential biological activities and its role in natural product chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Abyssinol C typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the isocoumarin core. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or large-scale synthesis using optimized reaction conditions. The extraction process includes isolating the compound from plant materials using solvents and purification techniques such as chromatography. For synthetic production, scalable methods are developed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Abyssinol C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Abyssinol C has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying isocoumarin chemistry and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of natural product-based pharmaceuticals and other industrial applications.
Wirkmechanismus
The mechanism of action of Abyssinol C involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting the growth of pathogens.
Vergleich Mit ähnlichen Verbindungen
Abyssinol C can be compared with other similar compounds, such as:
Isocoumarins: Other members of the isocoumarin family, which share the fused benzene and lactone ring structure.
Flavonoids: Compounds with similar antioxidant and anti-inflammatory properties but different structural features.
Coumarins: Compounds with a similar lactone ring but different substitution patterns.
Uniqueness: this compound is unique due to its specific chemical structure and the combination of biological activities it exhibits
Eigenschaften
CAS-Nummer |
96819-79-3 |
|---|---|
Molekularformel |
C29H34O10 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
[(1R,3S,5S,8R,9S,10R,13R,17S)-1-acetyloxy-10-formyl-5-hydroxy-15-methoxy-13-methyl-16-oxo-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H34O10/c1-15(31)38-18-11-21(39-16(2)32)29(14-30)20-8-9-27(3)23(17-5-6-22(33)37-13-17)25(34)26(36-4)24(27)19(20)7-10-28(29,35)12-18/h5-6,13-14,18-21,23,35H,7-12H2,1-4H3/t18-,19+,20-,21+,23-,27+,28-,29-/m0/s1 |
InChI-Schlüssel |
ZHJLYWYOQBYSDP-NMWNSSENSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@H]([C@@]2([C@H]3CC[C@@]4([C@H](C(=O)C(=C4[C@@H]3CC[C@@]2(C1)O)OC)C5=COC(=O)C=C5)C)C=O)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(C(=O)C(=C4C3CCC2(C1)O)OC)C5=COC(=O)C=C5)C)C=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


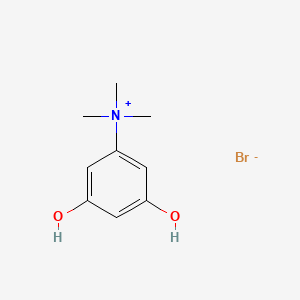

![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)

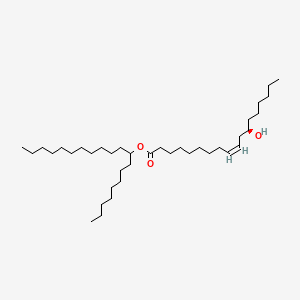
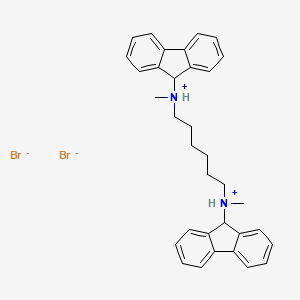
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)
![2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)

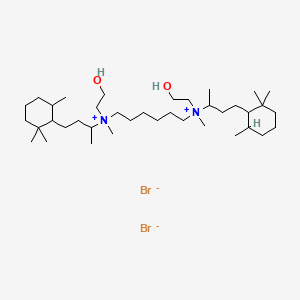
![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)
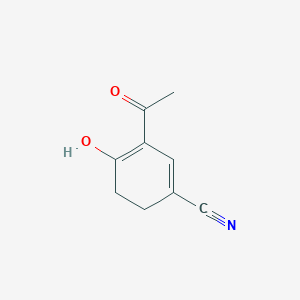
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)
